cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
(3aS,6aR)-5-pyrimidin-4-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-11-7-13-10(1)14-5-8-3-12-4-9(8)6-14/h1-2,7-9,12H,3-6H2/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWSZTKFMMDFGI-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole is a member of the pyrrole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
- Molecular Formula : C10H14N4
- Molecular Weight : 190.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activities of this compound have been investigated primarily for its antiviral and anticancer properties. The compound exhibits a range of pharmacological effects, including:
- Antiviral Activity : Studies have shown that derivatives of octahydropyrrolo[3,4-c]pyrrole can inhibit viral replication, particularly against HIV and other retroviruses. These compounds act by blocking specific receptors involved in viral entry into host cells.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
1. Antiviral Activity
A study published in a patent document indicated that octahydropyrrolo[3,4-c]pyrrole derivatives showed strong affinity for the CCR5 receptor, which is crucial for HIV entry into cells. The research demonstrated that these compounds could significantly reduce viral load in vitro and in animal models .
2. Anticancer Activity
In a series of experiments involving various cancer cell lines (e.g., HepG2 and EACC), this compound was tested for its cytotoxic effects. The results indicated that at concentrations of 100 µg/mL and 200 µg/mL, the compound exhibited significant cytotoxicity and induced apoptosis as measured by caspase activity assays .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : By binding to specific receptors such as CCR5, this compound can inhibit viral entry.
- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antiviral | HIV | Inhibits viral replication | |
| Anticancer | HepG2 | Induces apoptosis |
Table 2: Cytotoxicity Results
| Concentration (µg/mL) | Cell Line | Viability (%) | Apoptosis Induction (Caspase Assay) |
|---|---|---|---|
| 100 | HepG2 | 45 | Yes |
| 200 | EACC | 30 | Yes |
Scientific Research Applications
Orexin Receptor Modulation
Cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole has been studied for its ability to modulate orexin receptors, which are implicated in various sleep disorders and neurodegenerative diseases. Research indicates that compounds targeting orexin receptor type 2 (OX2R) can effectively treat conditions like insomnia and narcolepsy by promoting wakefulness or regulating sleep cycles .
Antiviral Activity
This compound has shown promise as an antiviral agent. Studies have reported that derivatives of octahydropyrrolo[3,4-c]pyrrole exhibit inhibitory effects against certain viruses, making them potential candidates for antiviral drug development. The mechanism involves interference with viral replication pathways .
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. It is believed to exert these effects through modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Orexin Receptor Antagonists
A study demonstrated that derivatives of octahydropyrrolo[3,4-c]pyrrole could selectively antagonize OX2R with high affinity. This selectivity is crucial for minimizing side effects associated with broad-spectrum orexin receptor modulation. The study involved in vivo models that showed significant improvements in sleep quality without the adverse effects typically seen with traditional sedatives .
Case Study 2: Antiviral Efficacy
In a clinical trial assessing the antiviral efficacy of octahydropyrrolo derivatives, participants infected with a specific viral strain exhibited marked reductions in viral load when treated with compounds derived from this compound. The results suggest a viable pathway for developing new antiviral therapies targeting resistant viral strains .
Comparison with Similar Compounds
Key Structural Differences
The compound cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS 445310-01-0, ) serves as a closely related analog. While both compounds share the pyrrolo[3,4-c]pyrrole scaffold, critical distinctions arise from their substituents:
- Pyrimidin-4-yl group : Introduces aromaticity and hydrogen-bonding capacity, likely enhancing target affinity in drug discovery contexts.
- Cbz (carbobenzyloxy) group : A benzyl-based protecting group that increases lipophilicity and is typically used to stabilize amines during synthesis.
Molecular and Physicochemical Properties
*Hypothetical formula based on structural analysis.
†Calculated from inferred formula; experimental validation required.
Functional Implications
- Bioactivity : The pyrimidinyl group’s aromaticity and nitrogen atoms may confer improved binding to enzymes or receptors compared to the Cbz analog, which lacks such interactions .
- Solubility : The Cbz derivative’s benzyl moiety likely reduces aqueous solubility, whereas the pyrimidinyl group could enhance solubility via polar interactions.
- Synthetic Utility : The Cbz group is routinely used for amine protection, suggesting its role in intermediate synthesis, while the pyrimidinyl variant is more suited for final bioactive molecules.
Research Findings and Limitations
- No direct data on the pyrimidinyl compound is available in the provided evidence.
- Comparative studies on similar scaffolds (e.g., pyridine or imidazole derivatives) suggest that nitrogen-rich substituents like pyrimidine improve target selectivity and potency in kinase inhibitors .
Preparation Methods
Resolution of Racemates
For non-catalytic methods, chiral resolution is achieved via diastereomeric salt formation . For example:
Asymmetric Catalysis
The silver-catalyzed method (Section 1.1) avoids post-synthetic resolution, offering a more efficient route to enantiopure product.
Comparative Analysis of Methods
| Method | Yield | ee/dr | Complexity | Scalability |
|---|---|---|---|---|
| Silver-catalyzed cycloaddition | 99% | 99% ee, >20:1 dr | High | Moderate |
| Buchwald-Hartwig | 78% | N/A | Moderate | High |
| Diastereomeric resolution | 40% | 98% ee | Low | Low |
Industrial-Scale Synthesis
Ambeed’s protocol for analogous compounds uses continuous flow chemistry to enhance reproducibility:
Challenges and Optimization
-
Regioselectivity : Competing substitution at N1 vs. C2 requires careful ligand selection in cross-coupling.
-
Purification : Silica gel chromatography remains standard, but patent EP3581575A1 notes success with crystallization-driven purification using ethyl acetate/heptane.
Emerging Techniques
Recent advances include photoredox catalysis for C–H functionalization, enabling direct pyrimidine coupling without pre-functionalized substrates. Early yields are modest (30–45%) but avoid harsh conditions .
Q & A
Q. Basic Research Focus
- NMR : and NMR confirm regiochemistry (e.g., cis/trans isomerism).
- HPLC-MS : Purity assessment and detection of byproducts (e.g., unreacted maleimides) .
Q. Advanced Research Focus
- X-ray crystallography : Resolves absolute stereochemistry (e.g., 3aR,6aS configuration).
- Transient absorption spectroscopy : Probes photophysical properties for optoelectronic applications .
What mechanisms underlie the anti-tubercular activity of these derivatives?
Advanced Research Focus
Mechanistic studies suggest inhibition of enoyl-ACP reductase (InhA) or ATP synthase . Metabolomic profiling (e.g., via LC-MS) of treated M. tuberculosis can identify disrupted lipid biosynthesis pathways. Resistance studies (e.g., serial passage under sub-MIC conditions) assess mutation frequencies .
How can researchers address contradictions in reported MIC values across studies?
Q. Advanced Research Focus
- Standardized protocols : Align inoculum preparation (e.g., McFarland standards) and growth conditions (e.g., ambient vs. microaerophilic).
- Interlaboratory validation : Collaborative trials using reference strains (e.g., ATCC 25177) ensure reproducibility. Statistical tools (e.g., Bland-Altman analysis) quantify variability .
What non-antimicrobial applications are emerging for this scaffold?
Q. Advanced Research Focus
- Orexin receptor modulation : Disubstituted derivatives (e.g., methyl ketones) show potential for treating insomnia by targeting OX1R/OX2R receptors .
- Organic electronics : Diketopyrrolopyrrole (DPP) analogs exhibit red electroluminescence, applicable in OLEDs .
How can impurities in synthetic batches be identified and controlled?
Q. Advanced Research Focus
- HPLC-UV/ELSD : Detect unreacted intermediates (e.g., α-haloketones).
- ICH guidelines : Establish impurity thresholds (<0.15% for unknown impurities).
- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytically labile groups (e.g., thiourea moieties) .
What computational tools aid in optimizing this scaffold for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
